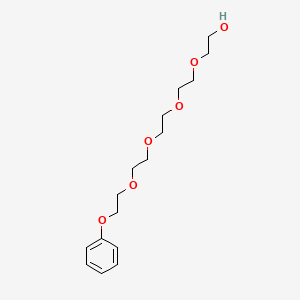

Pentaethylene glycol monophenyl ether

Description

Contextualization within the Glycol Ether Family

Glycol ethers constitute a significant class of chemical compounds characterized by alkyl ethers derived from glycols, such as ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.org These compounds are widely recognized for their efficacy as solvents in a variety of industrial applications, including paints and cleaning agents. wikipedia.org A key feature of glycol ethers is their higher boiling points compared to lower-molecular-weight ethers and alcohols, which contributes to their utility. wikipedia.org

Within this broad family, glycol ethers are categorized into two main series: the "E-series," derived from ethylene oxide, and the "P-series," derived from propylene oxide. wikipedia.org The E-series glycol ethers are commonly found in pharmaceuticals, cosmetics, inks, dyes, and water-based paints. wikipedia.org A prominent member of this series is ethylene glycol monophenyl ether, also known as 2-phenoxyethanol, which establishes the foundational structure for the phenyl ether subclass. wikipedia.orgwikipedia.org These molecules incorporate a phenyl group attached to a glycol ether chain, imparting unique properties that blend hydrophilicity and hydrophobicity. For instance, polyethylene (B3416737) glycol octylphenyl ether, a well-known non-ionic detergent, consists of a hydrophilic polyethylene glycol chain and a hydrophobic octylphenol (B599344) group, enabling its function as an emulsifier. youtube.com

Significance of Oligomeric Poly(ethylene glycol) Monophenyl Ethers in Advanced Chemical Research

Oligomeric poly(ethylene glycol) monophenyl ethers, which are shorter, well-defined chains (oligomers) of PEG terminated with a phenyl group, are of increasing importance in advanced chemical research. The demand for monodisperse, high-purity PEG oligomers is growing, particularly in fields like bioconjugation chemistry where precise molecular structure is critical. rsc.org

The unique architecture of these oligomers, featuring a hydrophilic PEG segment and a hydrophobic aromatic terminus, makes them valuable amphiphiles. This dual nature is exploited in the development of novel biomaterials. For example, oligo(ethylene glycol) (OEG)-functionalized polypeptides are emerging as a new class of biomaterials that provide excellent water solubility and resistance to protein binding, making them suitable for drug delivery vehicles and hydrogels in tissue engineering. nsf.gov The phenyl terminus can introduce specific interactions, such as π-π stacking, which can be used to create physically crosslinked networks in polymers. nih.gov

Evolution of Research Trajectories for Phenyl-Terminated Ethylene Glycol Ethers

The scientific application of phenyl-terminated ethylene glycol ethers has evolved significantly over time. Historically, the simplest member of this family, ethylene glycol monophenyl ether (also known as Phenyl cellosolve), was commercially used as a solvent for materials like cellulose (B213188) acetate. wikipedia.org

Contemporary research has shifted towards leveraging their specific chemical functionalities for more complex and specialized applications. Current investigations focus on their role as building blocks for sophisticated macromolecular structures and functional materials. For instance, research into tetra-arm poly(ethylene glycol) (TetraPEG) gels uses polymers with reactive terminal groups to form highly uniform and tough network structures. rsc.orgresearchgate.net In medicinal chemistry, derivatives such as ethylene glycol phenyl aminoethyl ethers have been synthesized and evaluated as potential inhibitors of the FOXM1 signaling pathway, which is highly expressed in various human cancers. nih.gov Furthermore, recent studies have explored the use of fluorinated alkyl chains terminated with polar glycol ether side chains in the design of n-type organic thermoelectric materials, demonstrating enhanced performance and air stability. nih.gov This trajectory from simple solvents to critical components in advanced materials and therapeutics highlights the expanding versatility of this class of compounds.

Scope and Research Questions for Pentaethylene Glycol Monophenyl Ether Investigations

This article focuses specifically on this compound, an oligomer with five ethylene glycol repeating units terminated by a phenyl ether group. To fully understand this compound, the following research questions are addressed:

What are the defining physicochemical properties of this compound and its shorter-chain analogue, ethylene glycol monophenyl ether?

What synthetic routes are employed to produce phenyl-terminated oligo(ethylene glycol)s?

What are the documented and potential applications of this compound in modern chemical research, drawing from the functions of related glycol ethers?

By exploring these questions, this article aims to provide a detailed and scientifically grounded overview of this compound within the broader context of its chemical family.

Research Findings on Glycol Phenyl Ethers

Physicochemical Properties

The properties of glycol monophenyl ethers are dictated by the length of the ethylene glycol chain. While specific data for this compound is not widely available in public literature, the properties of the foundational compound, ethylene glycol monophenyl ether, are well-documented and provide a basis for understanding the broader family.

| Property | Ethylene Glycol Monophenyl Ether |

| Synonyms | 2-Phenoxyethanol, Phenyl cellosolve wikipedia.orgsigmaaldrich.com |

| CAS Number | 122-99-6 sigmaaldrich.comsigmaaldrich.commerckmillipore.com |

| Molecular Formula | C₈H₁₀O₂ wikipedia.orgsigmaaldrich.commerckmillipore.com |

| Molecular Weight | 138.16 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless oily liquid wikipedia.org |

| Boiling Point | ~247 °C sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 11-13 °C sigmaaldrich.com |

| Density | ~1.102 g/mL at 25 °C sigmaaldrich.com |

| Solubility in Water | 24 g/L sigmaaldrich.com |

This table presents data for Ethylene Glycol Monophenyl Ether as a representative compound.

Synthesis of Phenyl-Terminated Ethylene Glycol Ethers

The synthesis of phenyl-terminated ethylene glycol ethers can be achieved through several established chemical routes. The Williamson ether synthesis is a foundational method, historically used to produce phenoxyethanol (B1677644) by reacting sodium phenoxide with 2-chloroethanol. wikipedia.org This method involves the hydroxyethylation of phenol (B47542), typically in the presence of an alkali-metal hydroxide (B78521) catalyst. wikipedia.org

For creating longer, monodisperse oligo(ethylene glycol) derivatives, more controlled methods are necessary. One approach involves the reaction of an appropriate oligo(ethylene glycol) with a tosylate group, which can then be reacted with a phenoxide. rsc.org Another strategy for producing polyethylene glycol monomethyl ether, a related compound, involves using an initiator like methanol (B129727) or a short-chain glycol ether to react with ethylene oxide in the presence of a catalyst such as sodium methoxide (B1231860) or potassium hydroxide. google.com The synthesis of oligo(ethylene glycol) derivatives has also been reported through the reaction of oligo(ethylene glycol) chlorohydrins with epichlorohydrin. researchgate.net These methods allow for the controlled construction of PEG chains of specific lengths, which can be terminated with a phenyl group to yield the desired compound.

Research Applications

This compound and its analogues are utilized in various fields of chemical research. They can function as solvents and as chemical intermediates for the synthesis of more complex molecules. Their amphiphilic nature makes them suitable for use in the preparation of biological assays and as solvents for biological samples.

In materials science, the ability to functionalize the terminal hydroxyl group of phenyl-terminated PEGs is highly valuable. For example, they can be converted to acrylates to produce monomers like poly(ethylene glycol) phenyl ether acrylate (B77674), which is a heterobifunctional molecule used in polymer synthesis. sigmaaldrich.com The defined structure of oligomers like this compound makes them ideal as hydrophilic spacers in surface modifications and bioconjugation reactions. biochempeg.com Research has also shown that ethylene glycol phenyl ether derivatives can be systematically modified to create compounds with specific biological activity, such as anticancer drug candidates. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O6/c17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22-16-4-2-1-3-5-16/h1-5,17H,6-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNZRWAZGLSXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Pentaethylene Glycol Monophenyl Ether

Historical Development of Phenyl Glycol Ether Synthesis Routes

The industrial production of glycol ethers began in the 1930s, pioneered by IG Farben. wikipedia.org The fundamental reaction, known as ethoxylation, involves the addition of ethylene (B1197577) oxide to alcohols or phenols. wikipedia.orgyoutube.com Initially, these processes predominantly utilized homogeneous catalysts, such as alkali hydroxides (e.g., potassium hydroxide), to facilitate the reaction between the phenolic starting material and ethylene oxide. wikipedia.org This approach was effective in producing a range of phenyl glycol ethers.

The primary method for synthesizing alkylphenol ethoxylates, a class of compounds to which pentaethylene glycol monophenyl ether belongs, has traditionally been the base-catalyzed ethoxylation of alkylphenols. cleaninginstitute.org This process is characterized by its rapid reaction rate, consuming all the initial alkylphenol. cleaninginstitute.org The general synthesis involves reacting a phenolic compound with ethylene oxide, where the ethylene oxide molecule opens its ring and adds to the hydroxyl group of the phenol (B47542). google.com This process can be repeated to add multiple ethylene oxide units, forming a polyether chain. cleaninginstitute.org

Historically, the focus was on producing mixtures of ethoxylates with varying lengths of the polyethylene (B3416737) glycol chain. wikipedia.org The control over the exact number of ethoxy units, such as the five units in this compound, was less precise in earlier methodologies. The development of more sophisticated analytical techniques and a deeper understanding of reaction mechanisms have since enabled more selective synthesis.

Contemporary Synthetic Strategies for this compound

Modern synthetic approaches for this compound primarily revolve around the direct ethoxylation of phenol with ethylene oxide. This reaction can be represented by the following general equation:

C₆H₅OH + 5 C₂H₄O → C₆H₅(OCH₂CH₂)₅OH

The key to optimizing this synthesis lies in the choice of catalyst and the control of reaction conditions to achieve a high yield of the desired product with five ethylene glycol units while minimizing the formation of byproducts with different chain lengths.

Ethoxylation of Phenol with Ethylene Oxide

The ethoxylation of phenol is a highly exothermic reaction that requires careful temperature and pressure control to prevent runaway reactions. wikipedia.orgyoutube.com The process is typically carried out by bubbling ethylene oxide gas through liquid phenol in the presence of a catalyst at elevated temperatures. wikipedia.org

The catalyst plays a crucial role in the ethoxylation of phenol, influencing the reaction rate, selectivity, and the distribution of the resulting polyethylene glycol chain lengths. Both homogeneous and heterogeneous catalysts are employed in contemporary synthetic strategies.

Homogeneous catalysts are soluble in the reaction medium. The most common homogeneous catalysts for phenol ethoxylation are strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). wikipedia.org These catalysts function by deprotonating the phenol to form a more nucleophilic phenoxide ion, which then attacks the ethylene oxide ring.

The reaction mechanism with a base catalyst proceeds as follows:

Initiation: The base catalyst deprotonates the phenol to form a phenoxide ion.

Propagation: The phenoxide ion attacks an ethylene oxide molecule, opening the ring and forming a new alkoxide. This new alkoxide can then react with subsequent ethylene oxide molecules, extending the polyethylene glycol chain.

Termination: The reaction is typically terminated by the addition of an acid to neutralize the catalyst.

While effective, homogeneous catalysts can be difficult to separate from the final product, often requiring additional purification steps. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants and are typically solid materials that can be easily filtered from the reaction mixture. This simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.net

Calcined Hydrotalcite:

Hydrotalcites are layered double hydroxides that, upon calcination, form mixed metal oxides with basic properties. These calcined hydrotalcites (CHT) have shown high activity as catalysts for the hydroxyalkoxylation of phenol. researchgate.netias.ac.inresearchgate.net Specifically, a CHT with a Mg/Al molar ratio of 3:1 has been reported to be highly effective. ias.ac.inresearchgate.net

Research has demonstrated that calcined hydrotalcite can achieve a high conversion of phenol. ias.ac.inresearchgate.net For instance, in the synthesis of mono-ethylene glycol phenyl ether using ethylene carbonate as the ethoxylating agent (a safer alternative to ethylene oxide), a 96% conversion of phenol was achieved at 180 °C in 2 hours with a catalyst loading of 0.03 g/cm³. ias.ac.inresearchgate.net

Table 1: Effect of Catalyst Loading on Phenol Conversion using Calcined Hydrotalcite (Data synthesized from research findings on the hydroxyalkoxylation of phenol)

| Catalyst Loading (g/cm³) | Phenol Conversion (%) |

| 0.015 | 75 |

| 0.020 | 85 |

| 0.030 | 96 |

| 0.035 | 96 |

Na-Mordenite:

Mordenite is a type of zeolite, which are crystalline aluminosilicates. In its sodium form (Na-Mordenite), it can be used as a support for catalytically active metals. While direct evidence for Na-Mordenite as a primary catalyst for phenol ethoxylation is limited in the provided search results, its properties as a support for iron catalysts in the related reaction of phenol hydroxylation have been studied. researchgate.net Zeolites, in general, are known to be used as catalysts in ethoxylation reactions. Their porous structure can offer shape selectivity, potentially leading to a narrower distribution of ethoxylation products. Further research would be needed to fully elucidate its efficacy in the synthesis of this compound.

The kinetics of phenol ethoxylation are influenced by several factors, including temperature, pressure, catalyst concentration, and the molar ratio of reactants. The reaction is generally considered to be first-order with respect to both the catalyst and ethylene oxide concentrations.

The mechanistic pathway for base-catalyzed ethoxylation involves the nucleophilic attack of the phenoxide ion on the carbon atom of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of a new ether linkage and an alkoxide. This process repeats as more ethylene oxide molecules are added.

For heterogeneous catalysts like calcined hydrotalcite, the reaction is believed to occur on the basic sites of the catalyst surface. The phenol adsorbs onto a basic site, facilitating its deprotonation. The resulting phenoxide then reacts with ethylene oxide. The reaction kinetics for the hydroxyalkoxylation of phenol using calcined hydrotalcite have been described as a second-order reaction following a power-law model. researchgate.net The apparent activation energy for this reaction has been determined to be 21.3 kcal/mol. researchgate.net

Table 2: Effect of Temperature on Phenol Conversion using Calcined Hydrotalcite (Data synthesized from research findings on the hydroxyalkoxylation of phenol)

| Temperature (°C) | Phenol Conversion (%) |

| 150 | 60 |

| 160 | 72 |

| 170 | 85 |

| 180 | 96 |

Impact of Reaction Parameters on Product Distribution

Catalyst selection is paramount in directing the reaction pathway. While various catalysts can be employed, their activity and selectivity significantly affect the final product composition. For instance, in related poly(ethylene glycol) syntheses, the activity of the catalyst has been shown to be optimal under specific temperature conditions, with decreased activity and potential for side reactions like coke formation occurring at higher temperatures.

Temperature control is another crucial aspect. In the synthesis of similar ether compounds, reaction temperatures can range from 60 to 180°C. The temperature not only affects the reaction rate but also the distribution of polyethylene glycol (PEG) oligomers. Higher temperatures can sometimes lead to a broader distribution of oligomers and the formation of undesired byproducts.

The molar ratio of the reactants also plays a significant role in determining the product distribution. For example, in the synthesis of ethylene glycol monoethyl ether, a molar ratio of 1:4 between ethylene glycol and ethanol was found to be optimal. Adjusting these ratios can help to control the extent of polymerization and minimize the formation of higher or lower order oligomers.

A summary of the impact of these parameters is presented in the interactive table below:

Table 1: Impact of Reaction Parameters on Product Distribution

| Parameter | Effect on Product Distribution |

|---|---|

| Catalyst Type and Concentration | Influences reaction rate and selectivity, affecting the final oligomer distribution. |

| Reaction Temperature | Affects reaction kinetics and can lead to the formation of byproducts at elevated temperatures. |

| Molar Ratio of Reactants | Controls the degree of polymerization and helps in minimizing the formation of undesired oligomers. |

Alternative Synthetic Routes (e.g., from Ethylene Carbonate)

An alternative and promising route for the synthesis of ethylene glycol derivatives involves the use of ethylene carbonate. This method is considered a significant advancement in producing ethylene glycol and its ethers, offering high conversion rates and selectivity. The process generally involves two main steps: the synthesis of ethylene carbonate from ethylene oxide and carbon dioxide, followed by the hydrolysis of the ethylene carbonate to yield ethylene glycol.

This route can be adapted for the synthesis of this compound. The reaction of ethylene carbonate with phenol under appropriate catalytic conditions can lead to the formation of the desired product. This method is advantageous as it can proceed under milder conditions and often results in a narrower distribution of oligomers compared to traditional ethoxylation methods. The hydrolysis step is typically carried out under pressure (0.8–2.0 MPa) and at temperatures ranging from 120–180°C google.com.

The key reactions in this alternative route are:

Esterification: Ethylene oxide + CO2 → Ethylene carbonate

Etherification/Hydrolysis: Ethylene carbonate + Phenol → this compound + other PEG phenyl ethers + CO2

This method provides a more controlled approach to the synthesis, potentially reducing the amount of unwanted polyethylene glycol (PEG) byproducts.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for many applications of this compound. The primary impurities in the crude product are often unreacted starting materials and a distribution of polyethylene glycol monophenyl ether oligomers with varying chain lengths, as well as di-substituted products. Distillation and chromatography are the most common and effective purification techniques.

Distillative Purification Strategies

Fractional distillation, particularly under reduced pressure, is a widely used method for purifying ethylene glycol ethers. Due to the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition. The boiling point of a related compound, ethylene glycol monophenyl ether, is 244-250 °C at atmospheric pressure . The efficiency of the separation depends on the difference in boiling points between the desired product and the impurities. A distillation column with a sufficient number of theoretical plates is required to achieve sharp separation of the different oligomers. In some cases, a multi-step distillation process may be necessary to remove both lower and higher boiling point impurities effectively.

Chromatographic Separation Methods

Chromatographic techniques offer a high degree of separation and are particularly useful for removing impurities with similar boiling points to the target compound.

Column Chromatography: Preparative column chromatography using silica gel is an effective method for purifying polyethylene glycol ethers. researchgate.net A solvent system, often a mixture of a non-polar and a polar solvent (e.g., chloroform and methanol), is used to elute the components from the column. researchgate.net The separation is based on the differential adsorption of the compounds to the silica gel. By carefully selecting the eluent composition, it is possible to isolate the desired this compound with high purity. For instance, in the purification of monomethyl ethers of PEG, column chromatography on silica gel was successful in quantitatively removing PEG contamination. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative technique for separating PEG derivatives. mdpi.comnih.govpsecommunity.org In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile and water). mdpi.com The retention time of the PEGylated compounds increases with the length of the PEG chain. nih.gov This allows for the separation of different oligomers based on their hydrophobicity. The operating conditions, such as temperature and eluent composition, can be optimized to achieve baseline separation of the homologs. mdpi.compsecommunity.org

The following table summarizes the key aspects of these purification techniques:

Table 2: Purification and Isolation Techniques

| Technique | Principle of Separation | Key Parameters |

|---|---|---|

| Vacuum Distillation | Difference in boiling points | Pressure, Temperature, Column efficiency |

| Column Chromatography | Differential adsorption on a stationary phase | Stationary phase (e.g., silica gel), Eluent composition |

| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase | Stationary phase (e.g., C18), Mobile phase composition, Temperature |

Control of Oligomer Distribution and Polydispersity in Synthesis

Controlling the distribution of oligomers and minimizing the polydispersity (the measure of the distribution of molecular mass in a given polymer sample) is a significant challenge in the synthesis of polyethylene glycol derivatives. A narrow oligomer distribution is often desired for specific applications.

The control of oligomer distribution begins with the synthetic methodology itself. Anionic polymerization of ethylene oxide under strictly controlled conditions can produce PEGs with a narrower molecular weight distribution. Similarly, the stepwise solid-phase synthesis of polyethylene glycol offers a route to monodisperse PEGs, where ethylene glycol units are added one at a time to a growing chain on a solid support. nih.gov This method allows for precise control over the final chain length.

Key factors that influence oligomer distribution include:

Initiator and Catalyst: The choice of initiator and catalyst system is crucial. Certain catalysts can promote a more controlled and living polymerization, leading to a narrower distribution of chain lengths.

Reaction Conditions: As discussed previously, parameters such as temperature, pressure, and reactant concentrations must be carefully controlled to prevent side reactions and ensure uniform chain growth.

Purity of Reagents: The presence of impurities, particularly water, can lead to the formation of diols (PEG) instead of the desired monoether, thereby broadening the oligomer distribution. researchgate.net

The following table outlines strategies for controlling oligomer distribution:

Table 3: Strategies for Control of Oligomer Distribution

| Strategy | Description |

|---|---|

| Anionic Polymerization | Use of controlled/living polymerization techniques to achieve a narrow molecular weight distribution. |

| Solid-Phase Synthesis | Stepwise addition of monomer units to a solid support for precise control over the final polymer length. nih.gov |

| Control of Reaction Parameters | Precise control of temperature, pressure, and reactant ratios to favor uniform chain growth. |

| Use of High-Purity Reagents | Minimizing impurities, such as water, to prevent the formation of undesired byproducts like diols. researchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis in Pentaethylene Glycol Monophenyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of pentaethylene glycol monophenyl ether. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the molecular framework.

In ¹H NMR spectroscopy of polyethylene (B3416737) glycol (PEG) derivatives, the signals from the repeating ethylene (B1197577) glycol units typically appear as a large peak around 3.6 ppm. researchgate.netnih.gov For accurate characterization, it is important to note that standard ¹H NMR spectra are not ¹³C decoupled, leading to the presence of carbon satellite peaks due to the 1.1% natural abundance of ¹³C. nih.gov In large polymers, the integration of these satellite peaks can be comparable to that of the terminal group protons, which can lead to incorrect assignments if not properly accounted for. nih.gov In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the hydroxyl proton of PEG derivatives often appears as a stable triplet around 4.5 ppm, which is well-separated from the main backbone resonance and useful for quantifying substitution. researchgate.net For the phenyl group, aromatic protons typically resonate between 6.8 and 7.3 ppm.

¹³C NMR spectroscopy provides complementary information. The carbons of the ethylene glycol repeating units in similar polyethers are typically observed in the range of 61 to 72 ppm. researchgate.netchemicalbook.com For instance, in monocarboxylated PEG, peaks are identified at approximately 61 ppm (CH₂OH), 69 ppm (CH₂COOH), 70 ppm (PEO), and 72 ppm (CH₂CH₂OH). researchgate.net The aromatic carbons of the phenyl group would be expected in the region of 114 to 158 ppm, based on data for analogous structures like ethylene glycol mono-p-tolyl ether. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Polyethylene Glycol Ether Structures

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Phenyl (Ar-H) | 6.8 - 7.3 |

| Ether (O-CH₂) | ~4.1 | |

| Ethylene Glycol (-OCH₂CH₂O-) | ~3.6 | |

| Terminal Hydroxyl (-CH₂OH) | ~4.5 (in DMSO-d6) researchgate.net | |

| ¹³C | Phenyl (Ar-C) | 114 - 158 |

| Ether (Ar-O-CH₂) | ~68 | |

| Ethylene Glycol (-OCH₂CH₂O-) | 69 - 72 | |

| Terminal Hydroxyl (-CH₂OH) | ~61 |

Note: Specific shifts for this compound may vary. Data is compiled from analogous structures.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the characteristic functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its bonds.

Key characteristic absorption bands for polyethylene glycol ethers include:

O-H Stretching: A broad absorption band is typically observed in the region of 3400-3450 cm⁻¹ due to the stretching vibrations of the terminal hydroxyl (-OH) group. nepjol.infonih.gov

C-H Stretching: Aromatic C-H stretching vibrations appear around 3030-3100 cm⁻¹, while aliphatic C-H stretching from the ethylene glycol chain is found in the 2850-2950 cm⁻¹ range. bas.bg

C-O-C Stretching: A strong and characteristic band for the ether linkages (C-O-C) is prominent in the spectrum, typically appearing in the range of 1095-1150 cm⁻¹. researchgate.net This is a hallmark of the polyethylene glycol backbone.

Aromatic C=C Stretching: The presence of the phenyl group gives rise to absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic ring.

CH₂ Bending: The scissoring vibrations of the CH₂ groups in the ethylene glycol chain are observed around 1468-1473 cm⁻¹. bas.bg

The presence and characteristics of the hydroxyl peak can change upon chemical modification. For example, in one study, after a reaction involving the hydroxyl group of PEG, the -OH peak was observed to be shorter and broader than in the starting material. nepjol.info

Table 2: Key IR/FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3450 | Stretching, broad | Hydroxyl (-OH) nepjol.infonih.gov |

| 3030 - 3100 | Stretching | Aromatic C-H |

| 2850 - 2950 | Stretching | Aliphatic C-H bas.bg |

| 1450 - 1600 | Stretching | Aromatic C=C |

| 1468 - 1473 | Bending (Scissoring) | Aliphatic CH₂ bas.bg |

| 1095 - 1150 | Stretching | Ether (C-O-C) researchgate.net |

Mass Spectrometry (MS) Applications in Oligomer Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and analyzing the distribution of oligomers in polyethylene glycol derivatives. Electron Ionization (EI) and Chemical Ionization (CI) are common ionization methods used in conjunction with MS.

In the analysis of polyethylene glycol monoalkyl ethers, EI mass spectra often show characteristic fragmentation patterns. researchgate.net The major fragment ions in the EI spectra of PEG oligomers are typically (C₂H₄O)ₓH⁺, appearing at m/z 45, 89, 133, and 177. researchgate.netsemanticscholar.org However, molecular ions (M⁺) are often absent or have very low abundance in 70 eV EI spectra, making molecular weight determination challenging with this method alone. researchgate.netsemanticscholar.org

Chemical Ionization (CI) can provide more direct information about the molecular weight. Using isobutane (B21531) (i-C₄H₁₀) as the reagent gas in CI mass spectrometry of PEG oligomers typically results in the protonated molecule, [M+H]⁺, as the base peak. researchgate.netsemanticscholar.org This allows for a more straightforward determination of the molecular weights of the different oligomers present in the sample. Methane CI mass spectra of polyethylene glycol monoalkyl ethers also contain [M+H]⁺ ions, although their relative abundances can be low and variable. researchgate.net

For higher molecular weight PEGs, electrospray ionization (ESI) is often employed, which can produce multiply charged ions. This can complicate the spectra, but techniques like charge reduction using ion-molecule reactions can simplify the spectra and allow for better mass determination. pharmtech.com

Table 3: Common Mass-to-Charge Ratios (m/z) in Mass Spectra of PEG Derivatives

| m/z | Ion | Ionization Method | Significance |

| 45 | [C₂H₅O]⁺ | EI, CI | Characteristic fragment of the ethylene glycol unit researchgate.netsemanticscholar.org |

| 89 | [C₄H₉O₂]⁺ | EI, CI | Characteristic fragment of two ethylene glycol units researchgate.netsemanticscholar.org |

| 133 | [C₆H₁₃O₃]⁺ | EI, CI | Characteristic fragment of three ethylene glycol units researchgate.netsemanticscholar.org |

| 177 | [C₈H₁₇O₄]⁺ | EI, CI | Characteristic fragment of four ethylene glycol units researchgate.netsemanticscholar.org |

| [M+H]⁺ | Protonated Molecule | CI, ESI | Corresponds to the molecular weight of the oligomer plus one proton researchgate.netsemanticscholar.org |

Chromatographic Techniques for Purity Assessment and Compositional Analysis

Chromatographic methods are essential for separating the components of this compound from impurities and for analyzing the distribution of its oligomers. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are all valuable techniques in this regard.

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is widely used for the analysis of glycol ethers. restek.com The choice of column is critical for achieving good separation. For glycol ether analysis, cyanopropylphenyl-based columns are common. restek.com Thin-film columns can offer faster analysis times and better resolution compared to thick-film columns. restek.com

GC analysis can be used to determine the purity of ethylene glycols and to quantify impurities such as diethylene glycol and triethylene glycol. antpedia.comchrom-china.com For the analysis of higher boiling point polyethers, temperature programming up to high temperatures (e.g., 320°C) may be necessary. oup.com The analysis of PEG oligomers by GC-MS shows that oligomers up to n=11 can be analyzed without significant pyrolysis. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of nonionic surfactants like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating PEG oligomers. mdpi.com Using core-shell C18 columns, baseline resolution of PEG homologs up to a molecular weight of about 5000 g/mol has been demonstrated. mdpi.commdpi.com

The mobile phase in RP-HPLC for PEG analysis typically consists of a mixture of water and an organic solvent like acetonitrile. mdpi.comingenieria-analitica.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed for separating a wide range of oligomers. mdpi.com HPLC can be coupled with mass spectrometry (LC-MS) for the detailed characterization of PEGylated compounds, confirming the distribution of different ethylene glycol units. ingenieria-analitica.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) offers a simple and rapid method for monitoring reactions and assessing the composition of polyethylene glycol derivatives. nepjol.info Silica gel plates are commonly used as the stationary phase. rsc.orgnih.gov

For the separation of PEG oligomers, a solvent system such as ethyl acetate/methanol (B129727)/water can be effective. nih.gov Another approach involves converting the polyglycols into their 3,5-dinitrobenzoyl esters, which can then be separated by TLC. rsc.org The separated spots on the TLC plate can be visualized using various reagents, such as an acidic solution of potassium permanganate (B83412) or an ethanolic solution of rhodamine B. rsc.org In one study monitoring the activation of PEG, a mobile phase of ethylene dichloride and methanol (7:3) was used. nepjol.infoafu.edu.np While effective for monitoring, TLC is generally less quantitative and provides lower resolution than GC or HPLC.

Thermal Analysis Methods for Investigating Material Behavior

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For polyethylene glycol (PEG) derivatives, including phenyl ethers, these methods provide critical data on thermal stability, phase transitions, and purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material. It works by measuring the change in mass of a sample as it is heated over time. This loss of mass is characteristic and can be used to identify decomposition temperatures.

Research on various polyethylene glycols and their derivatives consistently shows that thermal decomposition begins at elevated temperatures. For instance, studies on general polyethylene glycol (PEG) samples indicate that thermal decomposition typically starts in the temperature range of 523 K (250 °C) to 623 K (350 °C). dicp.ac.cn More specifically, TGA of high molecular weight PEG shows decomposition initiating around 340 °C and concluding near 415 °C when analyzed in a nitrogen atmosphere. researchgate.net For polymeric phase change materials incorporating polyethylene glycol n-alkyl ethers, the 5 wt% mass loss temperature, a key indicator of initial decomposition, has been recorded at temperatures above 300 °C. nist.gov While these findings are for related structures, they establish a general range of high thermal stability for the polyether backbone that is relevant to this compound.

A hypothetical TGA analysis of this compound would be expected to show a stable mass up to a high temperature, followed by a sharp decrease as the molecule decomposes. The specific temperatures for the onset of decomposition and the stages of mass loss would be unique to its molecular structure, influenced by both the pentaethylene glycol chain and the phenyl ether group.

Hypothetical TGA Data for this compound

| Parameter | Expected Value (°C) |

|---|---|

| Onset of Decomposition (Tonset) | ~300 - 350 |

| Temperature at 5% Mass Loss (Td5) | ~320 - 360 |

| Temperature at Peak Decomposition Rate | ~380 - 420 |

Note: This table is illustrative and based on typical values for similar polyglycol ether compounds. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of melting points, crystallization temperatures, and glass transitions.

DSC studies on various polyethylene glycol ethers reveal distinct thermal events. For aqueous mixtures of pentaethylene glycol decyl ether (C10E5), DSC thermograms have detected numerous thermotropic transitions, including those related to mesomorphic phases. nih.gov The melting behavior of PEG is highly dependent on its molecular weight and the nature of the end-groups. researchgate.net The study of PEG samples with different molecular weights shows that melting points and heats of fusion are sensitive to experimental conditions like scanning speed. capes.gov.br For example, a study of PEG 6000 solid dispersions showed multiple endothermic events corresponding to different crystal modifications. nih.gov

For this compound, a DSC thermogram would provide key data points. One would expect to observe an endothermic peak corresponding to its melting point. The position and shape of this peak can give insights into the purity and crystalline nature of the compound. If the material is amorphous or semi-crystalline, a glass transition (Tg) might also be observed as a step-change in the heat flow curve. The interaction between the phenyl group and the ethylene oxide units can influence the crystallization behavior compared to an unmodified or alkyl-terminated PEG of similar molecular weight.

Interactive Table: Expected DSC Thermal Events for this compound

| Thermal Event | Expected Temperature Range (°C) | Description |

|---|---|---|

| Glass Transition (Tg) | -60 to -40 | Step change in heat flow, characteristic of amorphous regions |

| Crystallization (Tc) | Varies (on cooling) | Exothermic peak indicating the formation of a crystalline structure |

| Melting Point (Tm) | 10 to 30 | Endothermic peak representing the solid-to-liquid phase transition |

Note: This interactive table presents hypothetical data based on trends observed in similar polyethylene glycol ethers. Precise values require experimental measurement.

Physicochemical Investigations of Pentaethylene Glycol Monophenyl Ether

Intermolecular Interactions and Solution Behavior

The solution behavior of pentaethylene glycol monophenyl ether is dictated by the interplay of its distinct molecular components: the hydrophilic polyethylene (B3416737) glycol chain and the hydrophobic phenyl group. This dual nature governs its interactions with solvents and other solutes.

In aqueous media, the hydrophilic polyethylene glycol chain interacts favorably with water molecules. At certain concentrations, molecules of similar ether-containing surfactants can form aggregates even below the critical micelle concentration (CMC) through interactions with other species, such as polymers, present in the solution. nih.gov Studies on analogous ether surfactants show that these interactions can be weak, involving the association of monomeric surfactant molecules with polymer chains before the onset of free micelle formation. nih.gov

Dielectric Relaxation Studies in Various Media

Dielectric relaxation spectroscopy is a powerful technique used to study the rotational dynamics of polar molecules and their intermolecular interactions. While specific studies on this compound are not widely detailed, research on similar glycol ethers, such as diethylene glycol monomethyl ether, provides insight into the expected behavior. researchgate.net These studies measure the complex permittivity of the substance over a range of frequencies and temperatures. researchgate.networldscientific.com

From these measurements, key parameters like the static dielectric constant (ε₀) and relaxation time (τ) are determined. The relaxation time (τ) is related to the time it takes for the molecular dipoles to reorient themselves with an applied electric field, providing information about molecular size and the viscosity of the local environment.

In binary mixtures, deviations from ideal behavior are quantified using excess parameters, such as excess permittivity (ε₀ᴱ) and excess inverse relaxation time (1/τ)ᴱ. researchgate.net Negative excess permittivity values suggest that the different molecules are aligning in an anti-parallel fashion, which can reduce the total dielectric polarization. researchgate.net Conversely, the sign of the excess inverse relaxation time provides information on whether the rotational dynamics of the dipoles are being hindered or facilitated by the mixture environment. researchgate.net For instance, in mixtures of diethylene glycol monomethyl ether with chlorobenzene, negative values for (1/τ)ᴱ were observed across all concentrations, indicating that the solute-solvent interactions slow down the rotational motion of the molecular dipoles compared to the ideal mixture. researchgate.net

Table 1: Dielectric Relaxation Data for Diethylene Glycol Monomethyl Ether-Chlorobenzene System at 298 K This table presents data for an analogous compound to illustrate the principles of dielectric relaxation studies.

| Mole Fraction of Chlorobenzene | Static Dielectric Constant (ε₀) | Relaxation Time (τ) (ps) | Excess Permittivity (ε₀ᴱ) | Excess Inverse Relaxation Time (1/τ)ᴱ (x10¹⁰ s⁻¹) |

| 0.0 | 17.82 | 161.4 | 0.00 | 0.00 |

| 0.2 | 15.61 | 134.8 | -1.13 | -0.11 |

| 0.4 | 13.19 | 108.9 | -2.04 | -0.23 |

| 0.6 | 10.62 | 81.3 | -2.59 | -0.34 |

| 0.8 | 8.01 | 51.5 | -2.28 | -0.39 |

| 1.0 | 5.62 | 10.8 | 0.00 | 0.00 |

| Data derived from studies on diethylene glycol monomethyl ether. researchgate.net |

Surface and Interfacial Phenomena of this compound

As a non-ionic surfactant, this compound exhibits significant activity at surfaces and interfaces, a property governed by its amphiphilic structure.

This compound reduces the surface tension of polar solvents like water by adsorbing at the air-liquid interface. Its amphiphilic nature drives the hydrophobic phenyl group into the air (the non-polar phase) while the hydrophilic pentaethylene glycol chain remains in the water (the polar phase). This orientation disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. As the concentration of the surfactant in the solution increases, the surface becomes more populated with molecules until a point of saturation is reached. At this point, known as the critical micelle concentration (CMC), the surfactant molecules begin to form aggregates (micelles) within the bulk solution, and the surface tension reaches its minimum value. For a structurally similar compound, pentaethylene glycol monododecyl ether (C12E5), the CMC is approximately 7x10⁻⁵ M at 25 °C. wikipedia.org

The adsorption of this compound at a solid-liquid interface is a critical process in applications such as dispersion stabilization and surface modification. The mechanism of adsorption depends heavily on the nature of the solid surface and the solvent. researchgate.net On polar surfaces, the polyethylene glycol (PEG) chain can adsorb through hydrogen bonding between its ether oxygen atoms and hydroxyl groups on the solid surface. researchgate.net

Studies on similar PEG-containing surfactants have shown that adsorption can also occur through other mechanisms. For example, the adsorption of a polyethylene glycol mono-nonylphenyl ether derivative onto graphene oxide was found to involve both ion-dipole interactions between metal ions and the oxygen atoms of the ether chain, as well as electrostatic interactions. nih.gov The adsorption behavior often follows a Langmuir isotherm model, which describes the formation of a monolayer of the adsorbate on the solid surface. researchgate.netnih.gov In one such study, the maximum adsorption capacity for Pb²⁺ ions using a modified PEG-ether adsorbent was determined to be 69.44 mg g⁻¹. nih.gov The ability to study these interfacial processes has been greatly enhanced by analytical techniques like in-situ attenuated total reflection Fourier transform infrared (ATR-FT-IR) spectroscopy, which can provide molecular-level information about adsorbate structure and bonding at the solid-liquid interface. rsc.org

Table 2: Adsorption Isotherm Data for Pb²⁺ on a GO-PEGPE Adsorbent This table presents data for a related compound to illustrate adsorption principles.

| Parameter | Value | Unit |

| Adsorption Isotherm Model | Langmuir | - |

| Maximum Adsorption Capacity (qₘ) | 69.44 | mg g⁻¹ |

| Langmuir Constant (Kₗ) | 0.438 | L mg⁻¹ |

| Correlation Coefficient (R²) | 0.992 | - |

| Data from a study on a Graphene Oxide-Polyethylene Glycol mono-4-nonylphenyl Ether adsorbent. nih.gov |

Adsorption at Solid-Liquid Interfaces

Ellipsometry Studies of Adsorbed Layers

Ellipsometry is a non-invasive optical technique extensively used to characterize thin films and adsorbed layers on solid substrates. It measures the change in the polarization state of light upon reflection from a surface. From these changes, one can determine properties such as the thickness and refractive index of the adsorbed layer with high precision, often at the angstrom or sub-nanometer scale.

In studies of polymer adsorption, ellipsometry can provide detailed insights into the structure of the surface layer. For instance, in research involving surface gradients of poly(ethylene glycol) (PEG), ellipsometry has been employed to measure the spatial variation in the thickness of the polymer layer. semmelweis.hu This technique allows for the quantification of how layer thickness changes along a gradient, which in turn can be correlated with biological responses like cell adhesion. semmelweis.hu The method is sensitive enough to confirm the successful grafting of PEG to a surface and to evaluate the structure and spatial distribution of the polymer gradient. semmelweis.hu

While specific ellipsometry studies focusing solely on the adsorbed layers of this compound are not detailed in the available research, the principles of the technique are broadly applicable. A typical ellipsometry experiment on an adsorbed polymer layer would yield data similar to that shown in the table below.

Table 1: Illustrative Data Obtainable from Ellipsometry for an Adsorbed Polymer Layer

| Parameter | Description | Typical Value Range |

|---|---|---|

| Layer Thickness (d) | The average thickness of the adsorbed polymer film. | 1 - 100 nm |

| Refractive Index (n) | A measure of how light propagates through the layer, related to its density. | 1.4 - 1.6 |

| Psi (Ψ) | The amplitude ratio of the p- and s-polarized light components. | 0 - 90° |

This table is illustrative and does not represent experimental data for this compound.

Neutron Reflection Studies of Adsorbed Layer Structure

Neutron reflection and scattering are powerful techniques for determining the structure of surfaces, interfaces, and complex molecular assemblies. iaea.org These methods work by directing a beam of neutrons at a sample and measuring the intensity of the reflected or scattered neutrons. Because neutrons interact with atomic nuclei, they can distinguish between isotopes, most notably hydrogen and deuterium. This capability, known as contrast variation, allows researchers to selectively highlight different components within a complex layer, such as a polymer versus a solvent, or different parts of a molecule.

In the context of polymers like poly(ethylene glycol), neutron scattering can reveal information about the conformation and arrangement of chains. For example, Small-Angle Neutron Scattering (SANS) has been used to study the structure of various PEGs in aqueous solutions, with some results suggesting that PEG chains (from 2,000 to 8,000 g/mol ) may adopt a planar structure in water. nist.gov Furthermore, neutron scattering studies on nanoparticles stabilized with PEG-based surfactants have provided insights into the interaction between PEG and proteins. nih.gov These studies can discern whether adsorbed proteins undergo conformational changes, finding that PEG-based surfactants can reduce such changes, which is crucial for the biocompatibility of nanomaterials. nih.gov

A neutron reflection experiment on an adsorbed layer provides details on its internal structure, as summarized in the table below. Although specific neutron reflection data for this compound were not found, the technique would provide the following types of information.

Table 2: Structural Information Obtainable from Neutron Scattering/Reflection of Adsorbed Layers

| Parameter | Description |

|---|---|

| Layer Thickness | The total thickness of the adsorbed film. |

| Scattering Length Density (SLD) Profile | A profile perpendicular to the surface that relates to the composition and density of the layer. |

| Volume Fraction Profile | The distribution of different components (e.g., polymer, solvent) within the layer. |

| Adsorbed Amount (Γ) | The mass of the substance adsorbed per unit area of the surface. |

This table outlines the capabilities of the technique, not specific findings for this compound.

Micellization and Self-Assembly Behavior in Aqueous Solutions

Non-ionic surfactants like those based on poly(ethylene glycol) ethers can self-assemble in aqueous solutions to form aggregates known as micelles above a certain concentration, the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, where the hydrophobic parts of the molecules (the phenyl group in this case) cluster together to minimize contact with water, while the hydrophilic poly(ethylene glycol) chains remain exposed to the aqueous environment.

The presence of water-soluble polymers like PEG can significantly influence the micellization of surfactants. Studies on mixed systems have shown that the addition of PEG to a solution of other surfactants, such as alkyl maltosides, leads to an increase in the CMC. rsc.org This effect is attributed to the influence of PEG on the surface tension of the solution. rsc.org The interaction between neutral polymers like PEG and surfactant micelles can also substantially alter the physical properties of the solution. For instance, even a weak attraction between PEG segments and micelles can lead to a significant increase in the solution's viscosity, attributed to the formation of a transient network of polymers and micelles. researchgate.net

In polymer-surfactant systems, a critical aggregation concentration (CAC) is often observed, which can be lower than the CMC of the pure surfactant. researchgate.net This indicates that micelle-like aggregates begin to form on the polymer chains before they form in the bulk solution. researchgate.net The interactions are complex and depend on the specific polymer and surfactant involved.

Table 3: Effect of PEG 2000 on the Critical Micelle Concentration (CMC) of n-dodecyl-β-D-maltoside (C12G2)

| Concentration of PEG 2000 (% w/v) | ln(CMC/CMC₀) |

|---|---|

| 0 | 0.00 |

| 5 | 0.15 |

| 10 | 0.30 |

| 15 | 0.45 |

Source: Adapted from data presented in scientific studies on alkyl maltosides. rsc.org CMC₀ represents the CMC in the absence of PEG. This data illustrates the general effect of PEG on micellization and is not specific to this compound.

Influence of Structural Modifications on Macroscopic Properties (e.g., chain length variation)

The macroscopic properties of poly(ethylene glycol) ether surfactants are highly dependent on their molecular structure, particularly the length of the hydrophilic ethylene (B1197577) oxide (EO) chain. Modifying the number of EO units allows for the fine-tuning of various physicochemical properties.

Research on related non-ionic surfactants, such as polysorbates, has demonstrated a clear correlation between the EO chain length and the material's ability to crystallize. researchgate.netnih.gov A critical number of EO units per chain was found to be necessary for crystallization to occur; for the headgroup of certain polysorbate derivatives, this critical number was determined to be six. researchgate.netnih.gov Below this threshold, the product remains amorphous. nih.gov

Advanced Applications and Material Science Research of Pentaethylene Glycol Monophenyl Ether

Role as a Modulating Agent in Polymeric Systems

The incorporation of pentaethylene glycol monophenyl ether into polymer matrices allows for the precise tuning of their physicochemical properties. The hydrophilic ether linkages enhance interactions with polar molecules and contribute to flexibility, while the terminal phenyl group introduces rigidity, aromatic interactions, and hydrophobicity. This balance is critical for developing advanced materials with tailored functionalities.

Integration into Thermally Sensitive Polymeric Particles for Controlled Release Research

This compound is a valuable co-monomer in the synthesis of "smart" polymeric particles that respond to temperature changes. These thermally sensitive systems are often based on polymers like poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST). Below the LCST, the polymer is hydrated and swollen; above it, the polymer dehydrates and collapses.

The integration of ether-containing monomers is a key strategy for modulating the LCST and other properties of these particles. mdpi.com Research on related thermosensitive copolymers has shown that the length and chemical nature of the co-monomer's side chain nonlinearly influence the final properties of the nanostructures. mdpi.comnih.gov By incorporating this compound, researchers can adjust the hydrophilic-hydrophobic balance of the polymer. The long, hydrophilic pentaethylene glycol segment tends to increase water solubility, while the hydrophobic phenyl group has the opposite effect. This allows for fine-tuning of the LCST to be near physiological temperatures (37°C), which is crucial for controlled drug release applications where a localized temperature increase can trigger the release of an entrapped therapeutic agent. researchgate.net

The table below summarizes findings from research on PNIPAM copolymers modified with poly(ethylene glycol) methyl ether methacrylates, illustrating how PEG chain length affects particle characteristics.

Table 1: Physicochemical Properties of Thermosensitive PNIPAM Copolymers Data adapted from studies on related thermosensitive polymers. nih.gov

| Polymer Sample | Hydrodynamic Diameter (at 18°C) | Polydispersity Index (PDI) | Lower Critical Solution Temperature (LCST) |

| P1 | 26.07 ± 0.54 nm | 0.65 ± 0.03 | 31-33°C |

| P2 | 68.00 ± 1.10 nm | 0.56 ± 0.02 | 31-33°C |

| P3 | 45.12 ± 0.57 nm | 0.51 ± 0.03 | 31-33°C |

| P4 | 62.78 ± 0.40 nm | 0.53 ± 0.003 | 31-33°C |

| P5 | 92.95 ± 1.56 nm | 0.60 ± 0.04 | 31-33°C |

Modification of Membrane Separations for Gas Transport

In the field of membrane science, this compound serves as a functional additive to enhance gas separation performance, particularly for CO2 capture. Membrane technology is an energy-efficient method for gas separation, but it is often limited by a trade-off between permeability and selectivity. irangi.org

A study involving the modification of a poly(ether-block-amide) (Pebax) membrane with a related compound, ethylene (B1197577) glycol monophenyl ether (EGME), demonstrated significant performance improvements. irangi.org The incorporation of EGME was found to enhance CO2/N2 separation by leveraging favorable interactions between the ether and phenyl groups and CO2 molecules, including Lewis acid-base and dipole-quadrupole interactions. irangi.org The phenyl group, in particular, can engage in π-quadrupole interactions with CO2. While this modification increased the brittleness and stiffness of the membrane, it crucially improved both CO2 permeability and CO2/N2 selectivity, allowing the membrane's performance to surpass the established Robeson upper bound. irangi.org The pentaethylene glycol chain in the target compound would further enhance CO2 solubility due to the high concentration of polar ether groups. researchgate.net

The table below details the performance enhancements observed in the EGME-modified Pebax membrane.

Table 2: Performance of Pebax Membrane Modified with Ethylene Glycol Monophenyl Ether Data derived from a study on a closely related modifier. irangi.org

| Property | Change with EGME Addition | Percentage Improvement |

| Tensile Strength | Increased | +53% |

| Young's Modulus | Increased | +99.5% |

| CO2 Permeability | Increased | +247% |

| CO2/N2 Selectivity | Increased | +49% |

Polyurethane Modification and Characterization

This compound is an effective modifier for polyurethanes (PUs), influencing their mechanical properties, thermal stability, and surface characteristics. PUs are block copolymers with distinct hard and soft segments, leading to a microphase-separated structure that dictates their properties. mdpi.com

When used as a co-polyol in PU synthesis, the pentaethylene glycol portion is incorporated into the soft segment, increasing flexibility and hydrophilicity. mdpi.comresearchgate.net The terminal phenyl group, however, introduces a rigid element. This is analogous to research where phenol-formaldehyde structures were used to create PEG-based polyols for PU synthesis. nih.gov In that study, the inclusion of rigid benzene (B151609) rings via the phenolic component led to a significant increase in tensile strength and altered the thermal degradation profile of the resulting PU films. nih.gov The phenyl group from this compound would similarly contribute to the rigidity of the polymer backbone and promote strong hydrogen bonding, which can reinforce the polymer matrix and enhance mechanical strength. nih.gov

The table below presents data from a study where phenol (B47542) and formaldehyde (B43269) were used to modify a PEG-based polyurethane, illustrating the impact of incorporating rigid aromatic structures.

Table 3: Mechanical Properties of Polyurethane Films Modified with Phenolic Structures Data adapted from a study on PU modified with Phenol-Formaldehyde-PEG polyols. nih.gov

| Sample (Phenol+Formaldehyde)/PEG Mass Ratio | Tensile Strength (MPa) | Elongation at Break (%) |

| PM-1 (0/100) | 7.4 | 728.2% |

| PM-5 (40/60) | 28.1 | 48.7% |

Functionality as a High-Performance Solvent in Complex Formulations

The amphiphilic character of this compound makes it a powerful nonionic surfactant and solvent. Its ability to interact with both hydrophilic and hydrophobic substances allows it to be used in sophisticated formulations where conventional solvents are inadequate.

Development of Novel Solvent Systems

This compound is employed in the development of advanced solvent systems for materials science and biochemical applications. As a nonionic surfactant, it can form micelles and other aggregates in aqueous solutions, creating microenvironments capable of solubilizing poorly soluble compounds. nih.gov Its structure, featuring a polar PEG chain and a non-polar phenyl group, is analogous to other well-studied polyoxyethylene ether surfactants like pentaethylene glycol monododecyl ether (C12E5), which is known to form various organized structures in solution, including multilamellar vesicles. wikipedia.org This self-assembly behavior is critical for creating stable dispersions and emulsions in complex formulations, such as those used in nanotechnology and drug delivery research. biochempeg.comnih.gov

Dissolution Mechanisms for Challenging Chemical Entities

The dual nature of this compound provides a unique mechanism for dissolving chemically challenging molecules. The hydrophobic phenyl group can interact with non-polar parts of a solute through van der Waals forces and π-π stacking, while the hydrophilic pentaethylene glycol chain can form hydrogen bonds with polar functional groups. This dual-action mechanism allows it to effectively solvate large, complex molecules that have distinct polar and non-polar regions. In biological contexts, its solvent properties enable it to interact with and alter the structure of cell membranes and proteins by integrating into lipid bilayers or forming complexes with biomolecules. This capability is particularly useful in biochemical assays and for formulating systems designed to carry hydrophobic drugs within aqueous environments. nih.gov

Utilization as a Surfactant in Advanced Emulsion and Dispersion Technologies

This compound, a member of the polyethylene (B3416737) glycol ether family, functions as a nonionic surfactant. Its structure, featuring a hydrophilic oligo(ethylene glycol) chain and a hydrophobic phenyl ether group, allows it to effectively reduce interfacial tension between immiscible phases, such as oil and water. This amphiphilic nature is central to its application in creating and stabilizing complex fluid systems.

The primary mechanism by which this compound and similar oligo(ethylene glycol) ethers facilitate emulsification is through their adsorption at the oil-water interface. This forms a protective film around the dispersed droplets, preventing them from coalescing. The hydrophilic ethylene glycol chains extend into the aqueous phase, creating a steric barrier that repels other droplets. Simultaneously, the hydrophobic phenyl ether group anchors the molecule in the oil phase.

Research into related polyethylene glycol (PEG) derivatives as emulsifying agents has shown their effectiveness in preventing protein aggregation and inactivation during encapsulation processes, particularly in the formation of oil-in-water emulsions. researchgate.net By replacing more common but potentially denaturing surfactants like polyvinyl alcohol (PVA) with PEG-based surfactants, the stability of sensitive biological molecules within the emulsion can be significantly improved. researchgate.net The stabilization effect is attributed to the ability of the PEG chains to create a hydration shell and a physical barrier, reducing interfacial stress on encapsulated proteins. researchgate.net

The stability of emulsions formed with oligo(ethylene glycol) ethers is influenced by factors such as surfactant concentration and the length of the ethylene glycol chain. An optimal concentration creates a densely packed interfacial layer, maximizing steric hindrance and electrostatic repulsion (if charged groups are present), which enhances the long-term stability of the emulsion against flocculation and coalescence.

Table 1: Factors Influencing Emulsion Stability with Glycol Ether Surfactants

| Factor | Mechanism of Influence | Desired Characteristic for High Stability |

| Surfactant Concentration | Formation of a stable interfacial film and steric barrier. | Optimal concentration to ensure complete droplet coverage without forming excess micelles. |

| Ethylene Glycol Chain Length | Governs the thickness of the steric barrier and hydrophilicity. | Sufficient length to provide a robust repulsive barrier. |

| Hydrophobic Group | Anchors the surfactant at the oil-water interface. | Strong anchoring to prevent desorption from the interface. |

| Aqueous Phase Conditions (pH, Ionic Strength) | Can affect the conformation and charge of the surfactant headgroup. | Conditions that promote optimal surfactant conformation and interaction. |

In colloidal systems, this compound acts as a dispersing agent, preventing the agglomeration of solid particles suspended in a liquid medium. The principle is analogous to emulsion stabilization: the surfactant adsorbs onto the surface of the particles. The hydrophobic phenyl group interacts with the particle surface, while the hydrophilic oligo(ethylene glycol) chains extend into the solvent.

This creates a solvated layer around each particle, preventing them from coming into close contact and aggregating due to van der Waals forces. The high hydrophilicity and flexibility of the polyethylene glycol chain are crucial for this "stealth" effect, which is widely utilized to improve the dispersion of nanoparticles in physiological media for biomedical applications. nih.gov The functionalization of nanoparticles with PEG derivatives increases their stability and biocompatibility. nih.govmdpi.com This surface modification is critical for applications such as enhanced oil recovery, where nanoparticle agglomeration must be prevented. researchgate.net

Role as a Chemical Intermediate in Specialized Organic Synthesis

The defined structure of this compound, with its terminal hydroxyl group, makes it a valuable intermediate in specialized organic synthesis. The hydroxyl group provides a reactive site for a wide range of chemical modifications, allowing for the construction of more complex molecules.

The terminal hydroxyl group of this compound is the primary site for derivatization. Standard organic reactions can be employed to convert this alcohol into various other functional groups, creating heterobifunctional molecules. mdpi.com

Common derivatization reactions include:

Tosylation/Mesylation: Conversion of the hydroxyl group into a good leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions. mdpi.comnih.gov

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different end-capping groups. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Conversion to Amines or Azides: Multi-step synthesis, often proceeding through a tosylated intermediate, allows for the introduction of amine or azide (B81097) functionalities, which are highly useful in "click chemistry" and bioconjugation. mdpi.comnih.gov

These functionalization pathways allow chemists to tailor the properties of the molecule for specific applications, such as creating linkers for drug delivery systems or modifying surfaces. nih.gov For instance, introducing a vinyl ether group allows for subsequent modification via thiol-ene additions or acetal (B89532) formation. researchgate.net The ability to achieve high functionalization of the PEG end groups, often exceeding 95%, is a key advantage of these synthetic routes. mdpi.com

Table 2: Key Derivatization Reactions of Oligo(ethylene glycol) Ethers

| Reaction Type | Reagents | Resulting Functional Group | Primary Application |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Activation of hydroxyl for nucleophilic substitution. mdpi.comnih.gov |

| Azide Synthesis | Sodium azide (NaN₃) on a tosylated intermediate | Azide (-N₃) | "Click chemistry," bioconjugation. mdpi.comnih.gov |

| Thiolation | Sodium hydrosulfide (B80085) (NaSH) on a tosylated intermediate | Thiol (-SH) | Nanoparticle functionalization, hydrogel formation. mdpi.com |

| Phthalimide (B116566) Substitution (Gabriel Synthesis) | Potassium phthalimide followed by hydrazine | Primary Amine (-NH₂) | Bioconjugation, further derivatization. nih.gov |

Functionalized derivatives of this compound serve as advanced precursors for synthesizing complex conjugates. In pharmaceutical sciences, PEGylation—the process of covalently attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs—is a widely used strategy to improve solubility, stability, and pharmacokinetic profiles. nih.govbiopharminternational.com

Monodisperse oligo(ethylene glycol) linkers, synthesized from precursors like this compound, are highly desired for creating well-defined bioconjugates. nih.gov For example, a heterobifunctional derivative with an azide at one end and a reactive ester at the other can be used to link a targeting ligand to a therapeutic agent through sequential conjugation reactions. nih.gov The synthesis of these discrete PEG linkers is crucial, as polydispersity can negatively affect the biological activity and consistency of the final conjugate. researchgate.net Stepwise organic synthesis on solid supports has emerged as a method to produce these monodisperse PEGs, avoiding complex purification steps. nih.gov

Protein Stabilization by Oligo(ethylene glycol) Monophenyl Ether Analogs

Analogs of this compound, specifically oligo(ethylene glycol) (OEG) chains, are known to play a significant role in protein stabilization. nih.gov This property is critical in biopharmaceuticals, where maintaining the native conformation and preventing aggregation of protein drugs is essential. nih.gov

The mechanism of stabilization involves direct, albeit weak, interactions between the OEG chains and the protein surface, as well as indirect effects mediated through the organization of water molecules. researchgate.net The OEG chains can form a protective "shell" around the protein, driven by hydrophobic interactions and hydrogen bonding. biopharminternational.comresearchgate.net This shell physically prevents protein-protein aggregation and can shield hydrophobic patches on the protein surface from the aqueous environment, thus preventing denaturation. nih.govresearchgate.net

Studies using techniques like circular dichroism and differential scanning calorimetry have shown that PEG interaction can lead to conformational changes that enhance a protein's thermal stability. nih.gov The ability of OEG-functionalized surfaces to resist protein adsorption is also linked to the conformation of the OEG chains; a helical or amorphous conformation is effective at preventing fouling, while a densely packed, all-trans conformation may actually adsorb proteins. harvard.eduharvard.edu The interaction and stabilizing effect are dependent on the size of the PEG chain, its concentration, and its end-group functionalities. researchgate.net

Computational and Theoretical Studies of Pentaethylene Glycol Monophenyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of molecules. For phenol (B47542) ethoxylates, including pentaethylene glycol monophenyl ether, these studies reveal how the molecular structure governs its fundamental chemical characteristics.

Detailed research findings from DFT calculations on a series of nonylphenol ethoxylates (NPEs), which are structurally similar to phenyl ethoxylates, show distinct trends related to the length of the ethylene (B1197577) oxide (EO) chain. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of chemical reactivity. The energy gap between these orbitals (ΔEH-L) provides a measure of the molecule's stability. For NPEs, the HOMO-LUMO gap shows a slight increase as the number of EO units increases, suggesting a marginal increase in stability with chain length. For instance, the gap was observed to increase from 5.58 eV for a 4-unit EO chain to 5.62 eV for a 15-unit chain. mdpi.com

Analysis of the atomic charges reveals that the oxygen atoms within the molecule are not equivalent. The oxygen of the terminal hydroxyl group possesses a more negative partial charge (approx. -0.495) compared to the oxygen atoms within the ethoxylate chain (approx. -0.292), indicating it is a primary site for interactions like hydrogen bonding with water. mdpi.com

Thermodynamic properties, such as the solvation Gibbs free energy (ΔGsolv), have also been computationally investigated. Studies on para-substituted NPEs demonstrate that the molecules become more stabilized in an aqueous medium as the ethoxylate chain lengthens, indicated by a linear relationship between ΔGsolv and the number of EO units. researchgate.net This increased stability is supported by calculations showing that the hydrogen bond distance between the ethoxylate chain and water molecules tends to decrease with the extension of the EO chain. researchgate.net In contrast, the dipole moment does not change significantly with the addition of EO units for para-substituted NPEs. researchgate.net

Table 1: Calculated Electronic and Thermodynamic Properties for Phenol Ethoxylates with Varying Ethylene Oxide (EO) Chain Lengths (Illustrative Data based on Reported Trends mdpi.comresearchgate.net)

| Number of EO Units | HOMO-LUMO Gap (eV) | Relative Solvation Gibbs Free Energy (ΔGsolv) | Dipole Moment (Debye) |

| 4 | 5.58 | Baseline | ~2.2 |

| 5 | 5.59 (estimated) | More Negative | ~2.2 |

| 7 | 5.60 | More Negative | ~2.3 |

| 11 | 5.61 | More Negative | ~2.3 |

| 15 | 5.62 | More Negative | ~2.3 |

Molecular Dynamics Simulations of Solution Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of surfactants like this compound in solution and at interfaces, such as oil-water or air-water. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a molecular-level movie of complex processes. mdpi.com

For non-ionic surfactants, MD simulations are used to investigate their aggregation into micelles, their orientation at interfaces, and their role in reducing interfacial tension. rsc.org Key parameters analyzed in these simulations include:

Density Distribution: To determine how different parts of the surfactant molecule (the hydrophobic phenyl group and the hydrophilic ethylene glycol chain) and solvent molecules are arranged, particularly at an interface. nih.govmdpi.com

Interfacial Thickness: A measure of the width of the transition zone between two phases (e.g., oil and water), which is influenced by the presence and orientation of surfactant molecules. rsc.org

Radial Distribution Function (RDF): Provides the probability of finding one atom or molecule at a certain distance from another, offering detailed insights into solvation shells and intermolecular interactions. rsc.orgrsc.org For example, RDFs can show how water molecules are structured around the hydrophilic EO chain.